molecular formula C10H14FN B2500974 1-(2-Fluorophenyl)-2-methylpropan-1-amine CAS No. 1225849-36-4

1-(2-Fluorophenyl)-2-methylpropan-1-amine

Cat. No. B2500974
CAS RN: 1225849-36-4
M. Wt: 167.227
InChI Key: JYMISMQKZXSRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-2-methylpropan-1-amine, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant. Its chemical structure consists of a fluorophenyl group attached to a methylpropanamine molecule.

Scientific Research Applications

Neuropharmacological Potential

The compound, being a derivative of amphetamine, shares structural similarities with other amphetamine derivatives like methamphetamine and 3-fluoroamphetamine . It is believed to function as a reuptake inhibitor of dopamine and norepinephrine, while also acting as an agonist of the serotonin receptor . This suggests potential applications in neuropharmacological research, particularly in the study of neurotransmitter systems .

Study of Stimulant and Entactogenic Properties

1-(2-Fluorophenyl)-2-methylpropan-1-amine, also known as 2-FA, possesses both stimulant and entactogenic properties . This makes it a subject of interest in the study of stimulant substances and their effects on the human body .

Research in Neurodegenerative Diseases

Given the neuropharmacological potential of piperazine derivatives, the compound could be investigated for its therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s or Parkinson’s.

Proteomics Research

The compound has been used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions and dynamics .

Antiparasitic Activity

Fluorophenyl-substituted compounds have shown antiparasitic activity . Therefore, 1-(2-Fluorophenyl)-2-methylpropan-1-amine could potentially be used in the development of new antiparasitic drugs .

Antibacterial and Anticancer Research

Fluorophenyl-substituted compounds have exhibited antibacterial and anticancer activities . This suggests that 1-(2-Fluorophenyl)-2-methylpropan-1-amine could be used in the research and development of new antibacterial and anticancer drugs .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with various receptors and exert their biological effects.

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 1-(2-Fluorophenyl)-2-methylpropan-1-amine might also interact with similar biochemical pathways.

Pharmacokinetics

Tegoprazan is rapidly absorbed with a median maximum plasma concentration (Tmax) at 0.5 h and declines with a terminal (elimination) half-life (t1/2) of 3.87–4.57 h . The maximum measured plasma concentration (Cmax) and the area under the concentration–time curve (AUC) of Tegoprazan increased proportionally with dose ranges from 50 to 200 mg .

Result of Action

Based on the structural similarity to indole derivatives, it can be hypothesized that it may exert a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, the activity of Tegoprazan, a similar compound, was found to be influenced by the pH of the environment .

properties

IUPAC Name

1-(2-fluorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMISMQKZXSRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-2-methylpropan-1-amine

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